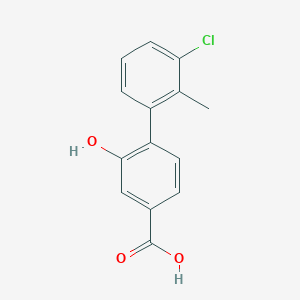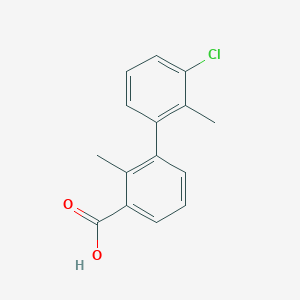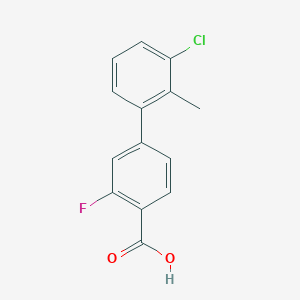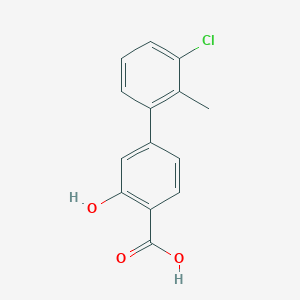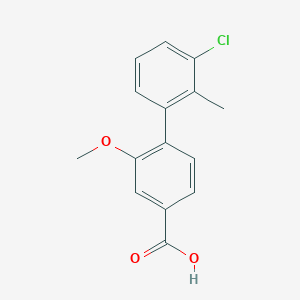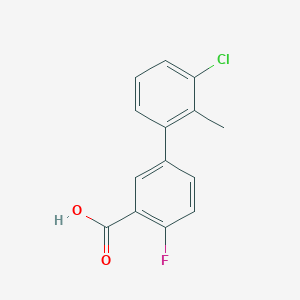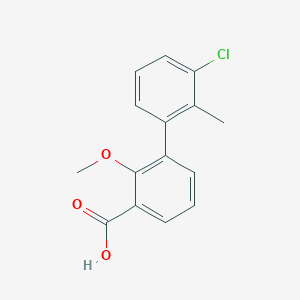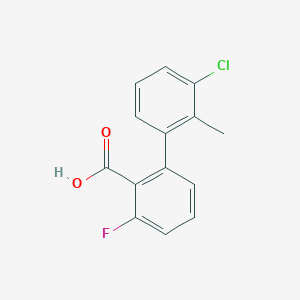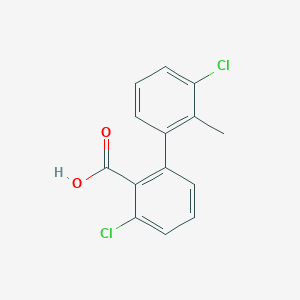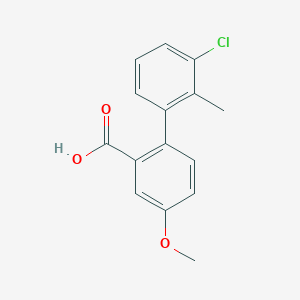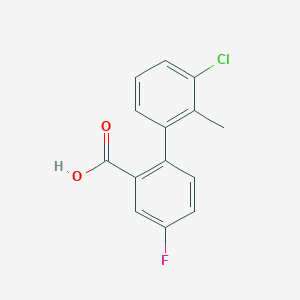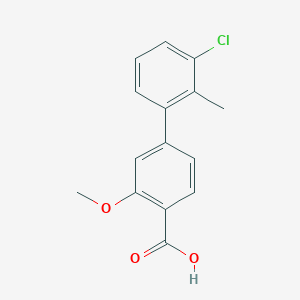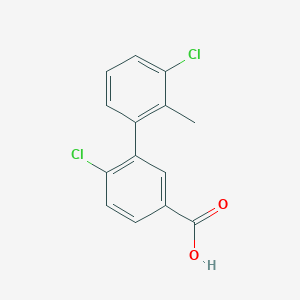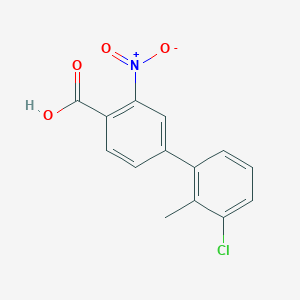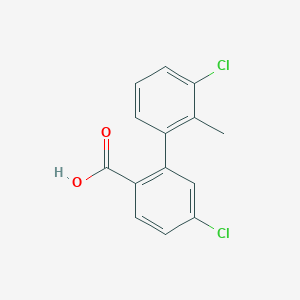
4-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(3-chloro-2-methylphenyl)benzoic acid, or 4-CPMBA, is a synthetic compound with a wide range of uses in the laboratory and scientific research. It is a useful reagent for organic synthesis and is used as a starting material for the preparation of several compounds. It has a wide range of applications in the fields of biochemistry, pharmacology, and other areas of scientific research.
科学的研究の応用
4-CPMBA is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as the anticonvulsant drug lacosamide. It is also used as a reagent in organic synthesis, as a catalyst for the preparation of polymers, and as a substrate for the synthesis of bioactive compounds. Additionally, 4-CPMBA is used in the synthesis of fluorescent probes for use in fluorescence microscopy.
作用機序
4-CPMBA has a wide range of biochemical and physiological effects. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. Inhibition of COX-2 leads to the reduction of inflammation and pain. Additionally, 4-CPMBA has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes and other pro-inflammatory mediators. Inhibition of 5-LOX leads to the reduction of inflammation and pain.
Biochemical and Physiological Effects
4-CPMBA has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit the growth of cancer cells. Additionally, 4-CPMBA has been shown to have anti-bacterial, anti-viral, and anti-fungal activity. It is also an antioxidant, which means it can protect cells from oxidative damage.
実験室実験の利点と制限
4-CPMBA has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and purify. Additionally, it is a potent inhibitor of COX-2 and 5-LOX, making it a useful tool for studying the role of these enzymes in inflammation and other physiological processes. However, there are some limitations to using 4-CPMBA in laboratory experiments. It has a relatively short shelf life, and it is sensitive to light and heat. Additionally, it can be toxic if ingested.
将来の方向性
There are several potential future directions for 4-CPMBA research. One potential direction is to further study its anti-inflammatory and anti-cancer effects. Additionally, further research could be done to explore its potential use as an antibiotic or antiviral agent. Additionally, research could be done to explore its potential use in the treatment of neurological disorders, such as Alzheimer’s disease. Finally, further research could be done to explore its potential use as a food preservative or antioxidant.
合成法
4-CPMBA can be synthesized via a two-step method. The first step is the condensation of 3-chloro-2-methylphenol and 4-chlorobenzoic acid, which is catalyzed by a base such as sodium hydroxide. This reaction yields 4-chloro-2-(3-chloro-2-methylphenyl)benzoic acid as the major product. The second step is the purification of the crude product, which can be done by recrystallization.
特性
IUPAC Name |
4-chloro-2-(3-chloro-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-10(3-2-4-13(8)16)12-7-9(15)5-6-11(12)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSRZJJPUNVJER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690281 |
Source


|
| Record name | 3',5-Dichloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262006-99-4 |
Source


|
| Record name | 3',5-Dichloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

